molecular formula C26H28N2O4S B3641273 Methyl 4-[cyclohexanecarbonyl-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate

Methyl 4-[cyclohexanecarbonyl-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate

Cat. No.: B3641273
M. Wt: 464.6 g/mol
InChI Key: GPCXXDCUGDIBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[cyclohexanecarbonyl-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[cyclohexanecarbonyl-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The final product is obtained through esterification and amidation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[cyclohexanecarbonyl-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 4-[cyclohexanecarbonyl-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth, reduction of inflammation, or induction of cell death in tumor cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
  • 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles
  • 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole

Uniqueness

Methyl 4-[cyclohexanecarbonyl-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. Its combination of a cyclohexanecarbonyl group and a methoxyphenyl group enhances its potential as a multifunctional bioactive molecule .

Properties

IUPAC Name

methyl 4-[cyclohexanecarbonyl-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4S/c1-17-23(18-11-15-22(31-2)16-12-18)27-26(33-17)28(24(29)19-7-5-4-6-8-19)21-13-9-20(10-14-21)25(30)32-3/h9-16,19H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCXXDCUGDIBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N(C2=CC=C(C=C2)C(=O)OC)C(=O)C3CCCCC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-[cyclohexanecarbonyl-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate
Reactant of Route 2
Methyl 4-[cyclohexanecarbonyl-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-[cyclohexanecarbonyl-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-[cyclohexanecarbonyl-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate
Reactant of Route 5
Methyl 4-[cyclohexanecarbonyl-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-[cyclohexanecarbonyl-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.